molecular formula C17H27BN2O3 B1387020 1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874290-94-5

1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B1387020
CAS RN: 874290-94-5
M. Wt: 318.2 g/mol
InChI Key: OEIVWKLPBDQFDR-UHFFFAOYSA-N
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Description

The compound is a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This is a boronic ester, which is often used in Suzuki-Miyaura coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through substitution reactions .


Chemical Reactions Analysis

The compound could potentially undergo nucleophilic reactions due to the presence of the dioxaborolane group .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the field of organic chemistry for the formation of carbon-carbon bonds . The boronic ester group in the compound facilitates the transfer of the phenyl group to another molecule under the action of a palladium catalyst. This reaction is widely used for synthesizing biaryls, an essential structure in many pharmaceuticals and organic materials.

Proteomics Research

In proteomics, this compound serves as a reagent for the identification and quantification of proteins. Its unique structure allows for selective binding to certain protein residues, which can be useful in mass spectrometry-based proteomics to study protein modifications and interactions .

Development of Sensing Devices

The boronic ester moiety of this compound can be used to synthesize materials for sensing devices . These materials are particularly useful in the detection of nitroaromatic explosives, where the compound’s ability to interact with electron-deficient species is exploited .

Organic Synthesis of Aminothiazoles

This compound is a precursor in the synthesis of aminothiazoles , which are compounds with a wide range of biological activities. Aminothiazoles have been studied as modulators in various biological pathways, making them valuable in medicinal chemistry .

JAK2 Inhibitors for Myeloproliferative Disorders

The compound is also used in the synthesis of amino-pyrido-indol-carboxamides , which are potential inhibitors of the JAK2 kinase. These inhibitors are important in the treatment of myeloproliferative disorders, a group of diseases characterized by excessive cell proliferation .

Hydroboration Reactions

In synthetic chemistry, the compound is used for hydroboration reactions , which involve the addition of boron to carbon-carbon multiple bonds. This reaction is crucial for the synthesis of organoboron compounds, which are intermediates in various organic transformations .

Mechanism of Action

Mode of Action

It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They can form boronate complexes with diols in biological systems, which may influence their interactions with targets.

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its potential role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds.

Result of Action

Given its potential role in Suzuki-Miyaura cross-coupling reactions, it may facilitate the formation of carbon-carbon bonds in organic compounds . This could have various effects at the molecular and cellular level, depending on the specific context and targets involved.

properties

IUPAC Name

1,1-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-7-20(8-2)15(21)19-14-11-9-13(10-12-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIVWKLPBDQFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657186
Record name N,N-Diethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS RN

874290-94-5
Record name N,N-Diethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874290-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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